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Compound of Interest

Compound Name: Einecs 246-889-0

Cat. No.: B15179365

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of guanidinium
tetrabromophthalate, a compound of interest for its potential applications in materials science
and medicinal chemistry. This document details the precise atomic arrangement, molecular
geometry, and the intricate network of non-covalent interactions that define its solid-state
architecture. The following sections present key crystallographic data, a detailed experimental
protocol for its synthesis and characterization, and a visualization of the structural interactions.

Crystallographic Data Summary

The crystal structure of guanidinium tetrabromophthalate has been determined by single-crystal
X-ray diffraction, revealing a monoclinic system with the space group P2(1)/c. A summary of the
key crystallographic data and unit cell parameters is provided in the tables below.

Table 1: Crystal Data and Structure Refinement for Guanidinium Tetrabromophthalate.
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Parameter Value
Empirical Formula C9H7N304Br4
Formula Weight 560.80
Temperature 293(2) K
Wavelength 0.71073 A
Crystal System Monoclinic
Space Group P2(1)/c

Unit Cell Dimensions

a 8.567(3) A

b 17.585(7) A

C 9.982(4) A

a 90°

B 96.78(3)°

y 90°

Volume 1495.0(10) As

z 4

Density (calculated) 2.490 Mg/m3
Absorption Coefficient 12.015 mm~1

F(000) 1048

Crystal Size 0.25x0.20 x 0.15 mm
Theta range for data collection 2.22 10 24.99°

Index ranges -10<=h<=9, -20<=k<=20, -11<=I<=11
Reflections collected 12224

Independent reflections 2623 [R(int) = 0.0471]
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Completeness to theta = 24.99°

99.8 %

Absorption correction

Semi-empirical from equivalents

Max. and min. transmission

0.2229 and 0.0882

Refinement method

Full-matrix least-squares on F2

Data / restraints / parameters

2623/0/181

Goodness-of-fit on F2

1.042

Final R indices [I>2sigma(l)]

R1 = 0.0353, wR2 = 0.0820

R indices (all data)

R1 = 0.0465, wR2 = 0.0867

Largest diff. peak and hole

0.651 and -0.893 e.A-3

Table 2: Selected Bond Lengths (A) and Angles (°) for Guanidinium Tetrabromophthalate.
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Bond Length (A) Bond Length (A)
Br(1)-C(1) 1.902(5) C(7)-0(1) 1.258(6)
Br(2)-C(2) 1.897(5) C(7)-0(2) 1.252(6)
Br(3)-C(3) 1.899(5) C(8)-0(3) 1.220(7)
Br(4)-C(4) 1.900(5) C(8)-0(4) 1.311(7)
C(9)-N(1) 1.326(7) C(9)-N(2) 1.329(7)
C(9)-NQ3) 1.319(7)

Angle Degrees (°) Angle Degrees (°)
0(2)-C(7)-0(1) 123.4(5) N(3)-C(9)-N(1) 120.4(5)
0(2)-C(7)-C(6) 118.4(5) N(3)-C(9)-N(2) 119.8(5)
O(1)-C(7)-C(6) 118.2(5) N(1)-C(9)-N(2) 119.8(5)
0(3)-C(8)-0(4) 124.9(5)

0(3)-C(8)-C(1) 121.2(5)

0(4)-C(8)-C(1) 113.8(5)

Experimental Protocols
The synthesis and crystallographic analysis of guanidinium tetrabromophthalate were
conducted as follows:

1. Synthesis of Guanidinium Tetrabromophthalate:

o Materials: Tetrabromophthalic acid and guanidinium carbonate were used as starting
materials.

e Procedure: An aqueous solution of tetrabromophthalic acid was neutralized with an aqueous
solution of guanidinium carbonate. The resulting solution was then allowed to slowly
evaporate at room temperature.
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o Crystal Formation: Colorless, prismatic single crystals suitable for X-ray diffraction were
obtained from the slow evaporation of the aqueous solution.

2. X-ray Crystallography:

» Data Collection: A suitable single crystal was mounted on a goniometer head. X-ray
diffraction data were collected at 293(2) K using a diffractometer with graphite-
monochromated Mo Ka radiation (A = 0.71073 A).

 Structure Solution and Refinement: The structure was solved by direct methods and refined
by full-matrix least-squares on F2. All non-hydrogen atoms were refined anisotropically.
Hydrogen atoms attached to the guanidinium cation were located in a difference Fourier map
and refined isotropically. The remaining hydrogen atoms were placed in calculated positions
and refined using a riding model.

Visualization of Intermolecular Interactions

The crystal structure of guanidinium tetrabromophthalate is stabilized by an extensive network
of hydrogen bonds between the guanidinium cations and the carboxylate groups of the
tetrabromophthalate anions. The following diagram illustrates the logical relationship and
primary hydrogen bonding interactions between the constituent ions.
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Caption: Intermolecular hydrogen bonding network in guanidinium tetrabromophthalate.

 To cite this document: BenchChem. [Unveiling the Crystal Structure of Guanidinium
Tetrabromophthalate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15179365#guanidinium-tetrabromophthalate-crystal-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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